Penoxsulam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9

Synonyms

Canonical SMILES

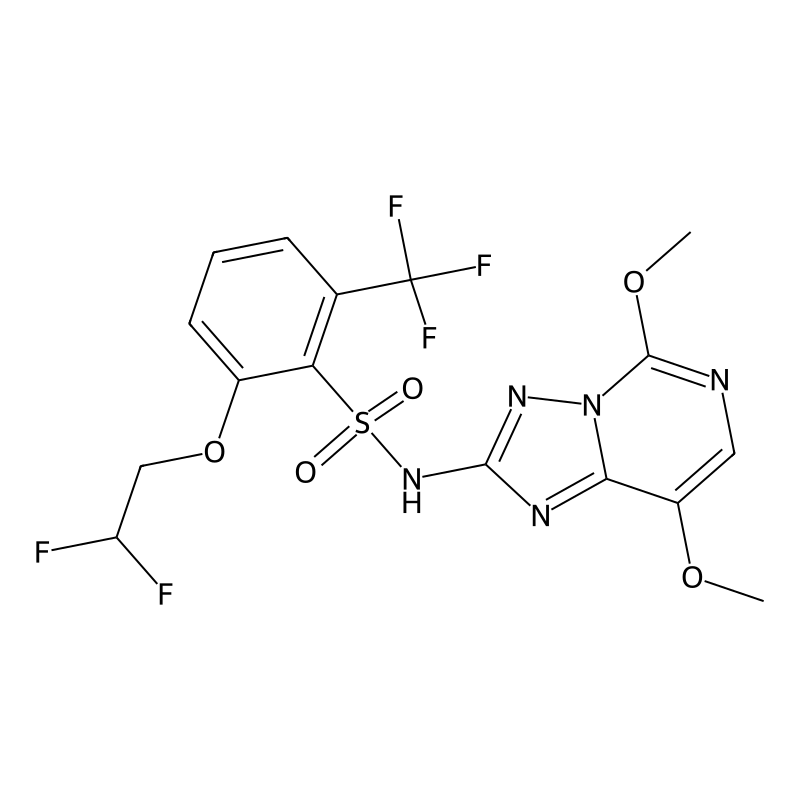

Penoxsulam is a sulfonamide and triazolopyrimidine herbicide, classified as an acetolactate synthase (ALS) inhibitor herbicide [, ]. It was developed by Dow AgroSciences specifically for rice crops [].

Molecular Structure Analysis

Penoxsulam has a complex molecular structure with several key features:

- Sulfonamide group (SO2NH2): This group is responsible for the herbicide's activity by binding to the ALS enzyme [].

- Triazolopyrimidine ring: This ring structure contributes to the selectivity of the herbicide towards specific plants [].

- Fluorine atoms (F): The presence of three fluorine atoms enhances the stability and herbicidal activity of the molecule [].

The complex structure allows penoxsulam to interact with the ALS enzyme in targeted plants, ultimately inhibiting plant growth and leading to weed control [].

Chemical Reactions Analysis

The specific synthesis process for penoxsulam is considered proprietary information by Dow AgroSciences []. However, the herbicide undergoes a key reaction within targeted plants:

- Inhibition of Acetolactate Synthase (ALS): Penoxsulam binds to the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants []. This inhibition disrupts essential protein synthesis, leading to stunted plant growth and ultimately weed death [].

Equation:

Penoxsulam (herbicide) + ALS enzyme --> Penoxsulam-ALS complex (inactive)

Note

This is a simplified representation, and the actual binding process is more intricate.

Physical And Chemical Properties Analysis

As mentioned previously, penoxsulam acts as an ALS inhibitor. When applied to weeds, it disrupts the production of essential branched-chain amino acids, ultimately hindering protein synthesis and causing weed death []. This mechanism allows for selective control of weeds in rice fields since rice plants have a different ALS enzyme structure that is not affected by penoxsulam [].

Penoxsulam is considered to have moderate toxicity []. Here's a summary of safety concerns:

The synthesis of penoxsulam involves condensation reactions between 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzene sulfonyl chloride and 5,8-dimethoxy-[1,2,4]triazole [1,5-c] pyrimidine-2-amine. This reaction can occur in various organic solvents with different conditions affecting the yield. For instance, using acetonitrile as a solvent and employing lithium diisopropylamine as a base has yielded up to 96% efficiency under optimal conditions .

Penoxsulam exhibits significant biological activity through its mechanism as an acetolactate synthase inhibitor. This action disrupts amino acid synthesis, leading to impaired protein production in target weeds. Additionally, studies have indicated that penoxsulam can induce oxidative stress in various organisms, leading to DNA damage and chromosomal anomalies . In rice plants, it has been shown to enhance levels of reactive oxygen species and alter antioxidant enzyme activities, which can result in cellular damage if not countered by protective agents .

The preparation of penoxsulam can be achieved through several methods:

- Condensation Reaction: The primary method involves the reaction of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzene sulfonyl chloride with 5,8-dimethoxy-[1,2,4]triazole [1,5-c] pyrimidine-2-amine in the presence of a base such as lithium diisopropylamine.

- Solvent Variations: Different solvents (e.g., acetonitrile) and temperatures (ranging from -20°C to 60°C) can influence the yield and efficiency of the reaction .

- Yield Optimization: Adjusting the molar ratio of reactants and the type of base used can significantly enhance product yield; for instance, maintaining a molar ratio of 1:1 to 1:2 for reactants generally provides optimal results .

Penoxsulam is primarily used as a post-emergence herbicide in rice fields to manage weed populations effectively. Its ability to control both grass and broadleaf weeds makes it particularly valuable in agricultural practices where crop safety is paramount. Additionally, due to its low application rates and high efficacy against resistant weed species, it has become a preferred choice among herbicides .

Research indicates that penoxsulam interacts with various biological systems leading to both beneficial and harmful effects. For example:

- Genotoxicity: Studies have shown that penoxsulam can intercalate with DNA bases, potentially leading to genotoxic effects such as chromosomal abnormalities and DNA strand breaks .

- Oxidative Stress: It has been observed to induce oxidative stress in aquatic organisms like marine mussels and fish species by increasing reactive oxygen species levels and altering antioxidant enzyme activities .

- Mitigation: The use of natural extracts (e.g., blueberry extracts) has been suggested to mitigate some toxic effects induced by penoxsulam through antioxidant mechanisms .

Several compounds share structural or functional similarities with penoxsulam. A comparative overview is provided below:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Imazapyr | Imidazolinone herbicide | Inhibits acetolactate synthase | Broad-spectrum weed control |

| Flumioxazin | N-phenylphthalimide | Inhibits protoporphyrinogen oxidase | Effective against both annual and perennial weeds |

| Sulfentrazone | Benzene sulfonamide | Inhibits photosynthesis | Soil-applied herbicide with residual activity |

| Trifloxysulfuron-sodium | Sulfonylurea herbicide | Inhibits acetolactate synthase | Selective control in various crops |

Penoxsulam is unique due to its specific structure that allows it to target certain weeds effectively while being less harmful to crops compared to other herbicides. Its low toxicity profile combined with high efficacy makes it a valuable tool in integrated weed management strategies.

Color/Form

Tan solid

XLogP3

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Determination of residues in soil or water by lc/ms/ms.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/